N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide is a synthetic tool for structure-activity relationship (SAR) exploration of JNK2/3 ATP-pocket steric tolerance. Unlike flat aromatic amides, the sterically bulky pivalamide group introduces distinct lipophilicity and binding demands. No public pharmacological data exist; users must generate de novo profiling. Ideal as a pre-functionalized heterocyclic scaffold for thiazole, pyrimidine, or pyridine elaboration. Procure for SAR campaigns or as a potential matched control only after your own activity validation.

Molecular Formula C14H18N2OS
Molecular Weight 262.37
CAS No. 142994-48-7
Cat. No. B2894374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide
CAS142994-48-7
Molecular FormulaC14H18N2OS
Molecular Weight262.37
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C#N
InChIInChI=1S/C14H18N2OS/c1-14(2,3)13(17)16-12-10(8-15)9-6-4-5-7-11(9)18-12/h4-7H2,1-3H3,(H,16,17)
InChIKeyUKENMJDIHMOPFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide (CAS 142994-48-7): Procurement-Relevant Identity and Class Affiliation


N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide (CAS 142994-48-7) is a synthetic small molecule belonging to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide chemotype, a series developed and disclosed as potent, selective inhibitors of c-Jun N-terminal kinases JNK2 and JNK3 [1]. The compound features a 3-cyanotetrahydrobenzothiophene core conjugated to a sterically compact pivalamide (2,2-dimethylpropanamide) side chain. While the broader chemotype has demonstrated ATP-competitive JNK2/3 inhibition with selectivity over JNK1, p38α, and ERK2, the majority of published pharmacological characterization centers on close structural analogs bearing aryl- or heteroaryl-carboxamide substituents (e.g., naphthalene-1-carboxamide, 2-fluorobenzamide) rather than the aliphatic pivalamide moiety [1][2].

Why N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide Cannot Be Assumed Interchangeable with Other JNK2/3 Inhibitor Chemotypes


Within the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series, even modest modifications to the amide substituent produce substantial shifts in kinase selectivity, binding mode, and physiochemical properties. The archetypal compound JNK Inhibitor IX (CAS 312917-14-9; naphthalene-1-carboxamide) displays a JNK3/JNK2/JNK1/p38α selectivity profile of pIC50 6.7/6.5/<5.0/<4.8, with no significant activity against EGFR, ErbB2, CDK2, PLK-1, or Src . In contrast, the 2-fluorobenzamide analog (crystallized in PDB 2O2U) engages the kinase hinge region via the 3-cyano substituent and exhibits a unique binding pose [1]. The pivalamide analog, bearing a branched aliphatic tert-butyl group, presents fundamentally different steric demands, hydrogen-bonding capacity, and lipophilicity (cLogP) compared to the flat aromatic or heteroaromatic amides. Consequently, extrapolating activity, selectivity, or pharmacokinetic behavior from published series exemplars to the pivalamide analog is scientifically unsound without direct experimental confirmation.

Quantitative Differentiation Evidence for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide Relative to Closest Analogs


Structural Divergence: Pivalamide Side Chain vs. Aromatic Carboxamide Comparators

The target compound is distinguished from the canonical JNK2/3 inhibitor TCS JNK 5a (CAS 312917-14-9; N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide) by substitution of the naphthalene-1-carboxamide group with a 2,2-dimethylpropanamide (pivalamide) moiety. This alteration replaces a flat, electron-rich polycyclic aromatic system with a compact, sp³-rich tert-butyl group. While direct head-to-head biochemical data are unavailable in the peer-reviewed literature, the structural divergence predicts differential molecular properties relevant to procurement decisions: lower molecular weight (262.37 vs. 296.39 g/mol), reduced topological polar surface area, and distinct hydrogen-bond acceptor/donor profiles .

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

JNK2/3 Kinase Inhibition: Absence of Quantitative Data for the Pivalamide Analog

A comprehensive search of PubMed, ChEMBL, BindingDB, and PDB identified no peer-reviewed pIC50, IC50, Ki, or Kd values for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide against any kinase target. By contrast, the closely related analog JNK Inhibitor IX (TCS JNK 5a, CAS 312917-14-9) has well-characterized biochemical profiles: JNK3 pIC50 6.7 (IC50 ~200 nM), JNK2 pIC50 6.5 (IC50 ~316 nM), JNK1 pIC50 <5.0, p38α pIC50 <4.8, and no significant inhibition (pIC50 <5.0) against EGFR, ErbB2, CDK2, PLK-1, and Src [1]. The 2-fluorobenzamide analog (PDB 2O2U ligand) was also confirmed as a JNK3 binder by X-ray crystallography at 2.45 Å resolution [2]. For the pivalamide analog, no comparable data exist in any public domain [3].

Kinase Assay JNK2 JNK3 pIC50

Selectivity Profile vs. Off-Target Kinases: No Data for the Pivalamide Analog

The Angell et al. (2007) series demonstrated that even closely related amide analogs exhibit markedly different selectivity windows within the MAPK family. Compound 5a (naphthyl) showed >50-fold selectivity for JNK2/3 over JNK1 and p38α, while compound 11a showed a different profile. A broader kinase panel for TCS JNK 5a confirmed inactivity (pIC50 <5.0) against EGFR, ErbB2, CDK2, PLK-1, and Src . For CAS 142994-48-7, no kinase selectivity panel data have been published. The pivalamide substituent is sterically distinct from all characterized analogs, making cross-compound selectivity extrapolation unreliable [1].

Kinase Selectivity Off-Target Profiling MAPK Family

Evidence-Supported Application Scenarios for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide


Chemical Probe Development Requiring a Novel Pivalamide Analog for SAR Expansion of the JNK2/3 Inhibitor Series

This compound may serve as a tool compound within a structure-activity relationship (SAR) campaign aiming to explore the tolerance of the JNK2/3 ATP-binding site for aliphatic, sterically bulky amide substituents. Since the published series (Angell et al., 2007) focused predominantly on aromatic and heteroaromatic amides, the pivalamide analog represents a chemically distinct vector for probing hydrophobic pocket interactions. However, procurement for this purpose requires the end-user to generate de novo biochemical profiling data, as none exist in the public domain [1].

Synthetic Intermediate or Building Block for Derivatization of the 3-Cyanotetrahydrobenzothiophene Scaffold

The 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene core is a well-established starting material for synthesizing thiazole, pyrimidine, pyran, pyridine, and thiazine derivatives [1]. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide represents a pre-functionalized intermediate in which the 2-amino group has been acylated with pivaloyl chloride. This compound may serve as a protected or derivatized scaffold for further synthetic elaboration in heterocyclic chemistry programs.

Negative Control or Comparator in JNK Inhibitor Studies Conditional on User-Generated Profiling

If a research group independently determines that the pivalamide analog is substantially less potent against JNK2/3 than TCS JNK 5a, it could serve as a structurally matched inactive or weakly active control compound. However, this application is contingent upon the user first generating quantitative activity data (e.g., IC50, pIC50) for the specific batch procured. Without such data, the compound cannot be deployed as a validated control [1].

Antimicrobial Screening Based on Scaffold-Related Precedents

Related N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide derivatives have been synthesized and screened for antimicrobial activity, with some showing measurable zones of inhibition against bacterial and fungal strains [1]. The pivalamide analog could be included in similar phenotypic antimicrobial screening panels. However, no antimicrobial data specific to CAS 142994-48-7 have been published, and activity cannot be assumed based on scaffold similarity alone.

Quote Request

Request a Quote for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.